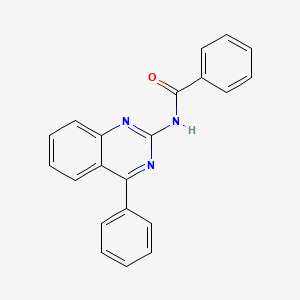
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as ANQX, is a chemical compound that has been studied extensively in the field of neuroscience. ANQX is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. In
科学的研究の応用
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes. For example, N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been used to study the role of the AMPA receptor in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and blocking the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects in the brain. For example, N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been found to reduce the amplitude and frequency of excitatory postsynaptic currents mediated by the AMPA receptor, leading to a decrease in synaptic plasticity. N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide has also been shown to impair learning and memory processes in animal models, suggesting that the AMPA receptor plays a critical role in these processes.
実験室実験の利点と制限
One of the advantages of using N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide in lab experiments is its selectivity for the AMPA receptor, which allows researchers to specifically investigate the role of this receptor subtype in various physiological and pathological processes. However, one of the limitations of using N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide is its relatively low potency compared to other AMPA receptor antagonists, which may limit its effectiveness in some experimental settings.
将来の方向性
There are a number of future directions for research involving N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide. For example, further studies are needed to investigate the role of the AMPA receptor in drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, new and more potent AMPA receptor antagonists may be developed to improve the effectiveness of N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide in lab experiments and potentially in clinical settings. Finally, the development of new imaging techniques may allow for more precise visualization of the AMPA receptor in the brain, which could provide valuable insights into its role in various physiological and pathological processes.
合成法
The synthesis of N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide can be achieved through a multi-step process involving the reaction of 4-acetylphenol with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide.
特性
IUPAC Name |
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-10(20)11-4-6-12(7-5-11)18-17(21)13-8-15(24-2)16(25-3)9-14(13)19(22)23/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCBFDFPWDRNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4,5-dimethoxy-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)

![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)


![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)